molecular formula C7H7FOS B3042403 2-Fluorophenylmethylsulfoxide CAS No. 61122-88-1

2-Fluorophenylmethylsulfoxide

Cat. No.: B3042403
CAS No.: 61122-88-1
M. Wt: 158.2 g/mol
InChI Key: WGHGBNPMKQBQQV-UHFFFAOYSA-N
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Description

2-Fluorophenylmethylsulfoxide is an organosulfur compound characterized by the presence of a sulfoxide functional group attached to a fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenylmethylsulfoxide typically involves the oxidation of 2-fluorophenylmethyl sulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature, and the progress is monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenylmethylsulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone using oxidizing agents like potassium permanganate or sodium periodate.

    Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, sodium periodate, hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 2-Fluorophenylmethyl sulfone.

    Reduction: 2-Fluorophenylmethyl sulfide.

    Substitution: Various substituted phenylmethylsulfoxides depending on the nucleophile used.

Scientific Research Applications

2-Fluorophenylmethylsulfoxide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Biological Studies: It is used in studies to understand the behavior of sulfoxides in biological systems, including their metabolism and interaction with biomolecules.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Fluorophenylmethylsulfoxide involves its interaction with various molecular targets and pathways. The sulfoxide group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes. These properties enable the compound to modulate biological processes, such as enzyme inhibition or receptor activation, leading to its observed effects.

Comparison with Similar Compounds

    Phenylmethylsulfoxide: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Chlorophenylmethylsulfoxide: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    2-Bromophenylmethylsulfoxide:

Uniqueness: 2-Fluorophenylmethylsulfoxide is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

1-fluoro-2-methylsulfinylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHGBNPMKQBQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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